molecular formula C13H17ClO3 B1607641 Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 64416-88-2

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No. B1607641
CAS RN: 64416-88-2
M. Wt: 256.72 g/mol
InChI Key: AKABMDSULDRXEO-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is a chemical compound with the molecular formula C13H17ClO3 . It is a derivative of the parent acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid .


Physical And Chemical Properties Analysis

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate has a molecular weight of 256.73 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biomolecular Chemistry

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as isopropyl clofibrate, is a hypolipidemic agent belonging to the fibrate family. In a study, the structural properties of this compound and its polymorphic forms were analyzed, highlighting its molecular conformations and interactions. These properties have implications for its pharmaceutical applications, especially in terms of membrane permeability and drug absorbability (Balendiran et al., 2012).

Chiral Separation and Synthetic Chemistry

Research has been conducted on the synthesis and chiral separation of Fibratol, a derivative of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate. This work highlights the importance of chiral properties in the development of enantiomeric pharmaceutical compounds, which can have different biological activities based on their orientation (Kotheimer et al., 2018).

Polymer Chemistry

In the field of polymer chemistry, the compound has been utilized in the synthesis and copolymerization of various phenoxy ring-substituted isopropyl phenylcyanoacrylates. These studies provide insights into the creation of new polymer materials with potential applications in various industrial sectors (Whelpley et al., 2022).

Derivative Synthesis

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate has been used as a precursor in the synthesis of its reduced derivative, Fibrane. Such synthetic routes are significant in creating new compounds with potentially varied biological activities and pharmaceutical applications (Kotheimer et al., 2019).

Environmental Chemistry

The compound's derivatives have been studied for their role in environmental chemistry, particularly in the adsorption of hazardous materials from water. This research is vital for developing new methods for water treatment and understanding the environmental impact of various chemical compounds (Kamaraj et al., 2018).

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, indicates that it is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active.

properties

IUPAC Name

propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-9(2)16-12(15)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABMDSULDRXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381783
Record name Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate

CAS RN

64416-88-2
Record name Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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